Self-Assembly Propensity: Heterochiral vs. Homochiral Diastereomers
The heterochiral diastereomer L-Phe-D-Phe does not tend to self-assemble in aqueous solution, whereas the homochiral counterparts L-Phe-L-Phe and D-Phe-D-Phe self-assemble rapidly under identical solution conditions [1]. This binary functional divergence—assembly vs. non-assembly—was demonstrated using uncapped dipeptides in aqueous buffer and confirmed by transmission electron microscopy [1].
| Evidence Dimension | Self-assembly propensity in aqueous solution |
|---|---|
| Target Compound Data | Does not tend to self-assemble (no observable nanostructure formation) |
| Comparator Or Baseline | L-Phe-L-Phe and D-Phe-D-Phe: self-assemble rapidly into ordered nanostructures; D-Phe-L-Phe: likewise does not tend to self-assemble |
| Quantified Difference | Binary qualitative difference: assembly-competent (homochiral) vs. assembly-incompetent (heterochiral) |
| Conditions | Uncapped dipeptides in aqueous solution; TEM imaging |
Why This Matters
For applications requiring non-aggregating dipeptide monomers—such as solution-phase enzymatic assays, HPLC calibration standards, or peptide coupling intermediates—L-Phe-D-Phe is functionally distinct from the widely used self-assembling L-Phe-L-Phe.
- [1] Carny, O.; Gazit, E. Creating Prebiotic Sanctuary: Self-Assembling Supramolecular Peptide Structures Bind and Stabilize RNA. Origins of Life and Evolution of Biospheres 2010, 41 (2), 121–132. View Source
